(5-Methoxy-2-nitrophenyl)methanol chemical properties
(5-Methoxy-2-nitrophenyl)methanol chemical properties
An In-depth Technical Guide to (5-Methoxy-2-nitrophenyl)methanol
Introduction
(5-Methoxy-2-nitrophenyl)methanol, CAS No. 879-55-0, is a substituted benzyl alcohol derivative that serves as a valuable intermediate in synthetic organic chemistry. Its unique arrangement of a hydroxyl group, a methoxy substituent, and a nitro group on an aromatic ring provides a versatile scaffold for the synthesis of more complex molecules. The electron-withdrawing nature of the nitro group, positioned ortho to the hydroxymethyl group, and the electron-donating methoxy group at the meta position significantly influence the molecule's reactivity and spectroscopic properties. This guide offers a comprehensive overview of the chemical properties, synthesis, and handling of (5-Methoxy-2-nitrophenyl)methanol, tailored for professionals in research, development, and pharmaceutical sciences.
Physicochemical and Spectroscopic Properties
The physical and chemical characteristics of a compound are foundational to its application in synthesis. The properties of (5-Methoxy-2-nitrophenyl)methanol are summarized below.
Core Chemical Properties
| Property | Value | Source |
| CAS Number | 879-55-0 | [1][2] |
| Molecular Formula | C₈H₉NO₄ | [1] |
| Molecular Weight | 183.16 g/mol | [1] |
| Appearance | White solid | [3] |
| Boiling Point | 351.86 °C at 760 mmHg | [1] |
| Density | 1.317 g/cm³ | [1] |
| Flash Point | 166.60 °C | [1] |
| LogP | 1.61890 | [1] |
| Refractive Index | 1.574 | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the structural confirmation of (5-Methoxy-2-nitrophenyl)methanol.
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¹H Nuclear Magnetic Resonance (NMR) Spectroscopy : The proton NMR spectrum provides distinct signals corresponding to the aromatic, methoxy, and hydroxymethyl protons. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key shifts.[3]
| Proton Type | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic H | 8.13 | d | 1H |
| Aromatic H | 7.34 | d | 1H |
| Aromatic H | 7.02 | s | 1H |
| Hydroxyl H | 5.60-5.58 | m | 1H |
| Methylene H (-CH₂OH) | 4.84 | d | 2H |
| Methoxy H (-OCH₃) | 3.89 | s | 3H |
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Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of the compound. The protonated molecular ion [M+H]⁺ is observed at m/z 184.1.[3]
Synthesis of (5-Methoxy-2-nitrophenyl)methanol
The most direct synthesis of (5-Methoxy-2-nitrophenyl)methanol involves the reduction of its corresponding carboxylic acid, 5-methoxy-2-nitrobenzoic acid. This transformation is efficiently achieved using a borane reagent.
Causality in Experimental Design
The selection of borane (BH₃) in tetrahydrofuran (THF) is a strategic choice for the reduction of the carboxylic acid group. Borane is a highly effective and selective reducing agent for carboxylic acids, converting them to primary alcohols. It is preferred over other reducing agents like lithium aluminum hydride (LAH) in certain contexts because it offers a milder reaction profile and is less reactive towards other functional groups that might be present, although in this specific molecule, both the nitro and methoxy groups are stable to these conditions. The use of THF as a solvent is crucial as it forms a stable complex with borane (BH₃·THF), making the reagent easier to handle and modulating its reactivity. The reaction is initiated at 0 °C to control the initial exothermic reaction, and then refluxed to drive the reaction to completion.
Experimental Protocol: Reduction of 5-Methoxy-2-nitrobenzoic Acid
This protocol describes the laboratory-scale synthesis of (5-Methoxy-2-nitrophenyl)methanol.[3]
Materials:
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5-Methoxy-2-nitrobenzoic acid
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Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF
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Tetrahydrofuran (THF), anhydrous
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄), anhydrous
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Deionized water
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-2-nitrobenzoic acid (20 g, 1.0 eq) in anhydrous THF (100 mL).
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Cool the solution to 0 °C using an ice bath.
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Slowly add the 1.0 M solution of BH₃·THF (30.4 mL, 3.0 eq) to the cooled solution.
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After the addition is complete, remove the ice bath and heat the mixture to reflux for 3 hours.
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Cool the reaction mixture to room temperature and cautiously dilute with water (200 mL) to quench any unreacted borane.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
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Combine the organic layers and dry over anhydrous magnesium sulfate (MgSO₄).
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Filter the drying agent and concentrate the organic solution under reduced pressure to yield (5-methoxy-2-nitrophenyl)methanol as a white solid (18 g, 97% yield).[3]
Caption: Synthesis workflow for (5-Methoxy-2-nitrophenyl)methanol.
Reactivity and Applications
(5-Methoxy-2-nitrophenyl)methanol is a precursor for various more complex molecules. Its functional groups are key to its reactivity:
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Hydroxymethyl Group (-CH₂OH): This primary alcohol can be readily oxidized to the corresponding aldehyde (5-methoxy-2-nitrobenzaldehyde) or carboxylic acid. It can also undergo esterification or etherification reactions and can be converted to a leaving group (e.g., a halide or tosylate) for nucleophilic substitution.
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Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, it is a key functional group that can be reduced to an amine (-NH₂). The resulting (5-amino-2-methoxyphenyl)methanol is a valuable building block for synthesizing heterocyclic compounds, such as benzimidazoles, which are important scaffolds in medicinal chemistry.
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Aromatic Ring: The substitution pattern on the benzene ring directs further electrophilic aromatic substitution, although the deactivating effect of the nitro group makes such reactions challenging.
This compound is cited as an intermediate in the synthesis of various proprietary molecules, including potential kinase inhibitors, as described in patent literature.[1]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling (5-Methoxy-2-nitrophenyl)methanol.
Hazard Identification
According to safety data sheets, the compound is classified with the following hazards:
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H302: Harmful if swallowed.[2]
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H315: Causes skin irritation.[2]
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H319: Causes serious eye irritation.[2]
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H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[4]
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Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[2][4]
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Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]
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First Aid:
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Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[2][4]
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Skin: Wash off immediately with soap and plenty of water. If irritation persists, seek medical advice.[4]
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Ingestion: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[2][4]
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Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[4]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
Conclusion
(5-Methoxy-2-nitrophenyl)methanol is a key chemical intermediate with well-defined physicochemical properties and a straightforward synthetic route. Its utility is centered on the versatile reactivity of its hydroxymethyl and nitro functional groups, which allows for its incorporation into a wide range of complex target molecules in the pharmaceutical and chemical industries. A thorough understanding of its properties, synthesis, and safe handling procedures is essential for its effective and responsible use in a research and development setting.
References
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Chemsrc . 5-Methoxy-2-nitrobenzyl alcohol | CAS#:879-55-0. [Link]
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Georganics . 5-METHOXY-2-NITROPHENOL. [Link]
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Indian Journal of Chemistry . Studies in the synthesis of 2-mercapto-5- methoxybenzimidazole. [Link]
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PubChem . 5-Methoxy-2-nitrophenol | C7H7NO4 | CID 219635. [Link]
- Google Patents. A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
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Carl ROTH . Safety Data Sheet: Methanol. [Link]
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Organic Process Research & Development . NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]
